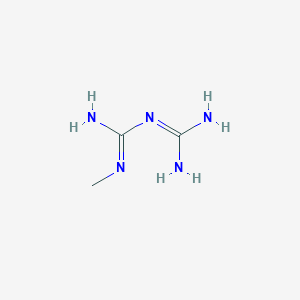

1-carbamimidoyl-2-methylguanidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS |

1609-00-3 |

|---|---|

Formule moléculaire |

C3H9N5 |

Poids moléculaire |

115.14 g/mol |

Nom IUPAC |

1-carbamimidoyl-2-methylguanidine |

InChI |

InChI=1S/C3H9N5/c1-7-3(6)8-2(4)5/h1H3,(H6,4,5,6,7,8) |

Clé InChI |

JLPWQEHTPOFCPG-UHFFFAOYSA-N |

SMILES isomérique |

CN/C(=N\C(=N)N)/N |

SMILES canonique |

CN=C(N)N=C(N)N |

Autres numéros CAS |

1609-00-3 |

Origine du produit |

United States |

Foundational & Exploratory

Introduction: The Significance of 1-Carbamimidoyl-2-methylguanidine

An In-depth Technical Guide to the Synthesis of 1-Carbamimidoyl-2-methylguanidine (Metformin)

For Researchers, Scientists, and Drug Development Professionals

This compound, known widely by its non-proprietary name Metformin, stands as a cornerstone in the management of type 2 diabetes.[1] Its chemical name, N,N-Dimethylimidodicarbonimidic diamide, describes a biguanide structure that has been a subject of chemical synthesis since the 1920s.[2][3] As the most prescribed oral antihyperglycemic agent, understanding its synthesis is crucial for pharmaceutical chemists and researchers involved in drug development and manufacturing.[1][4] This guide provides a comprehensive technical overview of the predominant synthesis pathways, the underlying chemical principles, and detailed experimental protocols, grounded in authoritative scientific literature.

Core Synthesis Strategy: Retrosynthetic Analysis

A retrosynthetic approach to this compound hydrochloride reveals a logical and efficient synthetic route. The primary disconnection occurs at the C-N bond linking the dimethylamino group to the biguanide backbone. This identifies dimethylamine and a cyanoguanidine (dicyandiamide) moiety as the key synthons, representing the most direct and industrially favored pathway for its construction.[5]

Caption: Retrosynthetic analysis of Metformin.

The Primary Industrial Pathway: Dicyandiamide and Dimethylamine

The most prevalent and economically viable synthesis of this compound involves the direct reaction of dicyandiamide (2-cyanoguanidine) with dimethylamine, typically in the form of its hydrochloride salt.[2][6][7] This single-step process is robust, high-yielding, and adaptable to various reaction conditions.[2]

Reaction Mechanism

The reaction proceeds via a nucleophilic addition mechanism. The dimethylamine acts as the nucleophile, attacking the electrophilic carbon of the nitrile group in dicyandiamide. The use of dimethylamine hydrochloride is crucial; it is proposed that the more basic dicyandiamide deprotonates the dimethylammonium ion, liberating the free dimethylamine to initiate the nucleophilic attack.[5] A subsequent proton transfer yields the final, stable biguanide structure, which precipitates as the hydrochloride salt.[5]

Caption: Primary synthesis pathway of Metformin HCl.

Methodological Variations and Causality

While the core reactants remain consistent, the conditions under which they are combined significantly influence reaction efficiency, purity, and environmental impact.

-

Solvent-Based Methods: The reaction is frequently performed in a high-boiling organic solvent.

-

Rationale: The solvent acts as a medium for heat transfer, ensuring a uniform reaction temperature and facilitating mixing of the reactants.[8]

-

Common Solvents: Toluene and xylene are traditionally used, allowing the reaction to be conducted at reflux temperatures required for the activation of the nitrile group.[2][3] Other solvents like N,N-dimethylformamide (DMF) have also been employed.[9] The choice of solvent can impact product isolation; for instance, using an organic solvent in which the product, Metformin HCl, is insoluble allows for direct precipitation and easier separation.[10]

-

-

Solvent-Free (Melt) Synthesis: This approach involves heating the solid reactants (dicyandiamide and dimethylamine hydrochloride) directly above their melting points without a solvent.

-

Heating Techniques:

-

Conventional Heating: Standard heating mantles are used to bring the reaction mixture to temperatures between 100-160°C.[6][11] This method is effective but can lead to localized overheating, potentially increasing the formation of impurities.[11]

-

Microwave Irradiation: A more modern and efficient technique involves microwave heating. Microwaves directly heat the reactants, leading to a more uniform temperature profile throughout the mixture.[11][12]

-

Causality: The uniform heating provided by microwaves reduces the formation of temperature-dependent byproducts, thereby increasing the purity of the final product.[11][12] This method can also dramatically reduce reaction times from hours to minutes.[6]

-

Comparative Data on Synthesis Conditions

| Method | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |

| Conventional | Toluene | Reflux | - | 96 | [2] |

| Conventional | Xylene | Reflux | - | 47 | [3] |

| High Pressure | Organic Solvent | 120-140 | 1-2 h | >90 | [10] |

| Microwave | None (Melt) | 100-160 | - | High | [11][12] |

| Microwave (TLC) | Ethanol | MWI (540W) | 5 min | 92 | [6] |

Detailed Experimental Protocols

The following protocols represent common methodologies for the synthesis of this compound hydrochloride.

Protocol 1: Solvent-Based Synthesis with Conventional Heating

This protocol is adapted from established literature procedures.[2]

Materials:

-

Dimethylamine hydrochloride

-

Dicyandiamide (2-cyanoguanidine)

-

Toluene

-

Hydrochloric Acid (if preparing the salt in situ)

Equipment:

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Büchner funnel and filtration apparatus

Procedure:

-

Reaction Setup: To a round-bottom flask, add equimolar quantities of dimethylamine hydrochloride and dicyandiamide.

-

Solvent Addition: Add a suitable volume of toluene to the flask to create a slurry.

-

Heating: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC).

-

Reaction Completion: Maintain the reflux until the starting materials are consumed. Upon heating, the reactants will dissolve and then the product will begin to precipitate.

-

Isolation: Cool the reaction mixture to room temperature. The product, N,N-dimethylimidodicarbonimidic diamide hydrochloride (Metformin HCl), will precipitate out of the solution.[2]

-

Filtration: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with a small amount of cold toluene or another non-polar solvent to remove residual impurities.

-

Drying: Dry the product under vacuum to obtain the final compound. A yield of approximately 96% can be expected.[2]

Protocol 2: Purification by Recrystallization

Crude Metformin HCl can be further purified to pharmaceutical grade.[14]

Materials:

-

Crude Metformin HCl

-

80% Ethanol in water

-

Activated Carbon

Procedure:

-

Dissolution: Dissolve the crude Metformin HCl in a minimal amount of hot purified water.[14]

-

Decolorization: Add a small amount of activated carbon to the hot solution and stir for 10-15 minutes to remove colored impurities.[14]

-

Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove the activated carbon.

-

Crystallization: Add 80% ethanol to the hot filtrate and allow the solution to cool slowly to room temperature, followed by further cooling in an ice-water bath to induce crystallization.[14]

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Caption: Experimental workflow for Metformin HCl synthesis.

Conversion to the Free Base

For certain applications or the synthesis of different salt forms, Metformin hydrochloride must be converted to its highly alkaline free base, this compound.[15]

Protocol 3: Preparation of Metformin Free Base This procedure uses a strong base to deprotonate the hydrochloride salt.[15]

-

Base Preparation: Prepare a solution of sodium ethoxide in situ by carefully dissolving metallic sodium in anhydrous ethanol under an inert atmosphere (e.g., nitrogen).

-

Deprotonation: Add fine crystals of Metformin hydrochloride in portions to the sodium ethoxide solution. The sodium ethoxide acts as a strong base, deprotonating the Metformin hydrochloride.

-

Isolation: The Metformin free base (1,1-Dimethylbiguanide) will precipitate as a white solid.[15]

-

Purification: The precipitate is collected and purified to be used in subsequent reactions, such as the synthesis of Metformin hydrosulfide by reacting it with H₂S.[15][16]

Conclusion

The synthesis of this compound (Metformin) is dominated by a straightforward and efficient reaction between dicyandiamide and dimethylamine hydrochloride. While the fundamental chemistry has been established for decades, modern advancements, particularly the use of microwave irradiation and solvent-free conditions, offer significant improvements in purity, reaction time, and environmental sustainability. The choice of methodology—whether a traditional solvent-based reflux or a modern melt synthesis—allows chemists to tailor the process based on scale, available equipment, and green chemistry objectives. A thorough understanding of these pathways, coupled with robust purification techniques, is essential for the consistent and high-quality production of this vital pharmaceutical agent.

References

- 1. news-medical.net [news-medical.net]

- 2. researchgate.net [researchgate.net]

- 3. WO2016059507A1 - Improved process for the preparation of high pure metformine - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Total synthesis of metformin - The Science Snail [sciencesnail.com]

- 6. New Route to Metformin Hydrochloride (N,N-dimethylimidodicarbonimidic diamide hydrochloride) Synthesis | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. patents.justia.com [patents.justia.com]

- 9. CN102516130A - Preparation method of metformin hydrochloride - Google Patents [patents.google.com]

- 10. CN112028795A - Synthesis method of metformin hydrochloride - Google Patents [patents.google.com]

- 11. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 12. BR112022001392A2 - Method for preparing metformin hydrochloride - Google Patents [patents.google.com]

- 13. CN111689876A - Green recovery process of metformin hydrochloride distillation residue - Google Patents [patents.google.com]

- 14. Metformin hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 15. Synthesis of Metformin Hydrosulfide and Its Controlled-Release of H2S - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physicochemical Properties of 1-Carbamimidoyl-2-methylguanidine (Metformin)

Introduction

1-Carbamimidoyl-2-methylguanidine, a molecule more ubiquitously recognized in the pharmaceutical realm as Metformin, stands as a cornerstone in the management of type 2 diabetes mellitus.[1][2] Its enduring prevalence in clinical practice is a testament to a robust efficacy profile, favorable safety, and a deepening understanding of its multifaceted mechanism of action.[3][4][5] This technical guide provides a comprehensive exploration of the fundamental physicochemical properties of Metformin, offering insights for researchers, scientists, and drug development professionals. Beyond a mere tabulation of data, this document delves into the experimental rationale and methodologies that underpin these key characteristics, fostering a deeper appreciation for the molecule's behavior in both laboratory and physiological settings.

Molecular Structure and Chemical Identity

Metformin belongs to the biguanide class of compounds, characterized by a unique arrangement of guanidine moieties.[6] Its structure imparts a strong basicity, a feature that is central to its physicochemical and pharmacological properties.

Chemical Name: this compound Synonyms: Metformin, N,N-Dimethylimidodicarbonimidic diamide Molecular Formula: C₄H₁₁N₅ Molecular Weight: 129.16 g/mol [7]

The hydrochloride salt, Metformin HCl (C₄H₁₁N₅·HCl, MW: 165.62 g/mol ), is the overwhelmingly common form utilized in pharmaceutical formulations due to its enhanced stability and solubility.[8][9]

Physicochemical Properties

A thorough understanding of a drug's physicochemical properties is paramount for formulation development, analytical method design, and predicting its pharmacokinetic profile. The key properties of Metformin are summarized below, followed by detailed discussions and experimental protocols.

| Property | Value | Source(s) |

| pKa | 2.8, 11.5 | [4] |

| logP (Octanol-Water Partition Coefficient) | -2.6 | [6] |

| Aqueous Solubility | Freely soluble in water | [8][9] |

| Melting Point (as HCl salt) | 223-226 °C | [9][10][11] |

| Appearance (as HCl salt) | White crystalline powder | [9][12] |

Acidity and Basicity (pKa)

The pKa values of Metformin, 2.8 and 11.5, indicate that it is a strong base.[4] At physiological pH (around 7.4), Metformin exists almost exclusively as a hydrophilic cation.[4] This ionization state is a critical determinant of its low lipid membrane permeability and its absorption, distribution, and excretion characteristics.

The pKa of Metformin can be reliably determined using potentiometric titration, a method that monitors pH changes in a solution upon the addition of a titrant.

Principle: The pKa is the pH at which the concentrations of the protonated and deprotonated forms of an ionizable group are equal. By titrating a solution of Metformin with a strong acid or base and monitoring the pH, the inflection points in the titration curve can be used to determine the pKa values.

Materials and Equipment:

-

Metformin Hydrochloride reference standard

-

Standardized 0.1 M Hydrochloric Acid (HCl)

-

Standardized 0.1 M Sodium Hydroxide (NaOH)

-

High-purity water (deionized or distilled)

-

pH meter with a calibrated electrode

-

Burette

-

Stir plate and stir bar

Procedure:

-

Sample Preparation: Accurately weigh approximately 100 mg of Metformin HCl and dissolve it in 50 mL of high-purity water.

-

Titration with NaOH: Place the solution on a stir plate and immerse the calibrated pH electrode. Begin stirring gently.

-

Add 0.1 M NaOH in small, precise increments (e.g., 0.1 mL) from the burette.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration well past the expected equivalence points.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points. Alternatively, a plot of the first derivative (ΔpH/ΔV) versus the average volume will show peaks at the equivalence points.

Causality: The choice of potentiometric titration is based on its accuracy and direct measurement of the compound's buffering capacity at different pH values. The use of standardized acid and base solutions ensures the precision of the determined pKa.

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. A negative logP value, such as Metformin's -2.6, signifies its high hydrophilicity.[6] This property explains its limited passive diffusion across cell membranes and its reliance on specific transporters for absorption and cellular uptake.

The traditional shake-flask method provides a direct measure of a compound's partitioning between two immiscible phases.

Principle: A solution of the compound is prepared in one phase (e.g., water) and then mixed with an equal volume of the immiscible phase (n-octanol). After reaching equilibrium, the concentration of the compound in each phase is measured, and the partition coefficient is calculated.

Materials and Equipment:

-

Metformin Hydrochloride reference standard

-

n-Octanol (pre-saturated with water)

-

High-purity water (pre-saturated with n-octanol)

-

Separatory funnel or centrifuge tubes

-

Shaker or vortex mixer

-

UV-Vis spectrophotometer or HPLC system for concentration analysis

Procedure:

-

Phase Saturation: Vigorously mix equal volumes of n-octanol and water for at least 24 hours to ensure mutual saturation. Separate the two phases.

-

Sample Preparation: Prepare a stock solution of Metformin HCl in the water phase at a known concentration.

-

Partitioning: In a separatory funnel, combine a known volume of the Metformin solution with an equal volume of the pre-saturated n-octanol.

-

Equilibration: Shake the mixture for a predetermined time (e.g., 1-2 hours) to allow for partitioning equilibrium.

-

Phase Separation: Allow the phases to separate completely. If an emulsion forms, centrifugation can be used to aid separation.

-

Concentration Measurement: Carefully sample each phase and determine the concentration of Metformin using a validated analytical method (e.g., UV spectrophotometry at λmax ≈ 233 nm or HPLC).[3]

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Self-Validation: The experiment should be performed in triplicate to ensure reproducibility. A mass balance calculation should also be performed to ensure that the total amount of Metformin recovered from both phases is close to the initial amount.

Solubility

Metformin hydrochloride is described as freely soluble in water.[8][9] This high aqueous solubility is advantageous for oral drug formulation, as it facilitates dissolution in the gastrointestinal tract.

This method determines the saturation solubility of a compound in a specific solvent.

Principle: An excess amount of the solid compound is added to a solvent and agitated until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.

Materials and Equipment:

-

Metformin Hydrochloride reference standard

-

High-purity water

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Analytical balance

-

UV-Vis spectrophotometer or HPLC system

Procedure:

-

Sample Preparation: Add an excess amount of Metformin HCl to a series of vials containing a known volume of water.

-

Equilibration: Tightly cap the vials and place them in a shaker incubator set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant, dilute it gravimetrically with the solvent, and determine the concentration of Metformin using a validated analytical method.

-

Calculation: The solubility is reported as the concentration of the saturated solution (e.g., in mg/mL).

Causality: Using a thermostatically controlled environment is crucial as solubility is temperature-dependent. Ensuring an excess of solid material is present throughout the experiment guarantees that the solution is saturated at equilibrium.

Synthesis of this compound Hydrochloride

The industrial synthesis of Metformin HCl is a well-established process, typically involving the reaction of dimethylamine hydrochloride with dicyandiamide (cyanoguanidine).[13][14]

Reaction Scheme

Caption: Synthesis of Metformin HCl from Dimethylamine HCl and Dicyandiamide.

This protocol outlines a general procedure for the synthesis of Metformin HCl.

Materials and Equipment:

-

Dimethylamine hydrochloride

-

Dicyandiamide

-

High-boiling point solvent (e.g., xylene or a solvent-free melt)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with temperature control

-

Stirring apparatus

-

Filtration apparatus (Büchner funnel)

-

Recrystallization solvent (e.g., ethanol or methanol)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine equimolar amounts of dimethylamine hydrochloride and dicyandiamide. If using a solvent, add it to the flask.

-

Heating: Heat the mixture with stirring to a temperature typically between 120-160 °C.[14][15] The reaction is often carried out under reflux if a solvent is used.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or another suitable analytical technique.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.

-

Isolation: Collect the crude product by filtration.

-

Purification: Purify the crude Metformin HCl by recrystallization from a suitable solvent like ethanol or methanol to obtain a white crystalline solid.

-

Drying: Dry the purified product under vacuum.

Causality: The use of the hydrochloride salt of dimethylamine is crucial as the reaction is acid-catalyzed.[13] Heating provides the necessary activation energy for the nucleophilic attack of dimethylamine on the nitrile carbon of cyanoguanidine. Recrystallization is a standard purification technique for solid organic compounds, leveraging differences in solubility between the desired product and impurities at different temperatures.

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity, purity, and quantity of Metformin.

Spectroscopic Analysis

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of Metformin.

-

¹H NMR: The ¹H NMR spectrum of Metformin HCl in D₂O typically shows a characteristic singlet for the two equivalent methyl groups around 2.9-3.0 ppm.[16][17] The exchangeable protons of the amine and imine groups may be observed in non-deuterated solvents like DMSO-d₆.

-

¹³C NMR: The ¹³C NMR spectrum in D₂O shows signals for the methyl carbons and the two distinct carbons of the biguanide backbone.[14]

Vibrational spectroscopy provides information about the functional groups present in the molecule.

-

IR Spectrum: The IR spectrum of Metformin HCl exhibits characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹), C-H stretching, and C=N and C-N stretching vibrations (in the 1500-1650 cm⁻¹ region).[18][19]

-

Raman Spectrum: FT-Raman spectroscopy complements the IR data, providing information on the non-polar bonds and the overall molecular skeleton.

Chromatographic Analysis

Chromatographic methods are central to the quantitative analysis of Metformin in pharmaceutical formulations and biological matrices.

Reverse-phase HPLC with UV detection is the most common method for the assay of Metformin HCl.[6][7][20]

Principle: The sample is injected into a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase is pumped through the column, and the components of the sample are separated based on their differential partitioning between the two phases. Metformin, being polar, typically has a short retention time.

Caption: Workflow for the HPLC assay of Metformin HCl in tablets.

Typical HPLC Conditions:

-

Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer pH 3.0) and an organic modifier like acetonitrile or methanol.[7][8]

-

Flow Rate: 1.0 mL/min

-

Detection: UV at approximately 233 nm[3]

-

Temperature: Ambient

Causality: The choice of a C18 column and a polar mobile phase is standard for reverse-phase chromatography of polar analytes. The acidic pH of the mobile phase ensures that Metformin remains in its protonated, more water-soluble form, leading to sharp, symmetrical peaks. UV detection at the λmax of Metformin provides high sensitivity.

LC-MS/MS is the gold standard for the quantification of Metformin in biological fluids due to its high sensitivity and selectivity.[21][22][23]

Principle: After chromatographic separation, the analyte is ionized (typically by electrospray ionization, ESI), and the resulting ions are separated by a mass analyzer. In tandem MS (MS/MS), a specific precursor ion is selected, fragmented, and a specific product ion is monitored, providing a high degree of specificity.

Conclusion

The physicochemical properties of this compound (Metformin) are intrinsically linked to its structure and are pivotal to its formulation, analytical characterization, and pharmacokinetic profile. Its high polarity, conferred by the biguanide structure, dictates its solubility, lipophilicity, and reliance on transport-mediated processes for biological activity. The robust and well-characterized analytical methods available ensure the quality and efficacy of this vital medication. This guide has provided a detailed overview of these properties and the experimental methodologies used for their determination, offering a valuable resource for professionals in the pharmaceutical sciences.

References

- 1. Evaluation of metformin hydrochloride in Wistar rats by FTIR-ATR spectroscopy: A convenient tool in the clinical study of diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis method of metformin hydrochloride (2017) | Mo Qianqian [scispace.com]

- 3. ftp.uspbpep.com [ftp.uspbpep.com]

- 4. pharmacopeia.cn [pharmacopeia.cn]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. ijrpr.com [ijrpr.com]

- 7. HPLC Method for Estimation of Metformin Hydrochloride in Formulated Microspheres and Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 8. drugfuture.com [drugfuture.com]

- 9. Metformin hydrochloride CAS#: 1115-70-4 [m.chemicalbook.com]

- 10. Metformin hydrochloride | 1115-70-4 [chemicalbook.com]

- 11. ijcrt.org [ijcrt.org]

- 12. The development and validation of a gas chromatography-mass spectrometry method for the determination of metformin in human plasma - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 13. Total synthesis of metformin - The Science Snail [sciencesnail.com]

- 14. mdpi.com [mdpi.com]

- 15. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 16. Frontiers | Investigating metformin-active substances from different manufacturing sources by NIR, NMR, high-resolution LC-MS, and chemometric analysis for the prospective classification of legal medicines [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. asianpubs.org [asianpubs.org]

- 19. chemclassjournal.com [chemclassjournal.com]

- 20. ijpsonline.com [ijpsonline.com]

- 21. Bioanalytical Method Using Ultra-High-Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry (UHPL-CHRMS) for the Detection of Metformin in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. Determination of metformin bio-distribution by LC-MS/MS in mice treated with a clinically relevant paradigm - PMC [pmc.ncbi.nlm.nih.gov]

1-carbamimidoyl-2-methylguanidine mechanism of action in vitro

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 1-carbamimidoyl-2-methylguanidine (Metformin)

Abstract

This compound, universally known as metformin, stands as a cornerstone in the management of type 2 diabetes.[1][2] Its therapeutic success has spurred extensive research into its molecular mechanisms, revealing a complex and multifaceted mode of action that extends beyond glycemic control to areas like cancer and aging.[1][3] This technical guide provides a comprehensive exploration of the in vitro mechanisms of metformin, with a focus on its primary molecular targets and the subsequent cellular signaling cascades. We will delve into the intricacies of mitochondrial bioenergetics, the central role of AMP-activated protein kinase (AMPK), the regulation of hepatic gluconeogenesis, the enhancement of peripheral glucose uptake, and the antiproliferative effects observed in cancer cell lines. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of metformin's cellular activities to inform further investigation and therapeutic innovation.

Introduction: Deconstructing a Complex Mechanism

Metformin's journey from a synthesized guanidine derivative to the world's most prescribed oral antidiabetic agent has been paralleled by an equally long and winding path to understanding its precise mechanism of action.[2][3] While its principal clinical effect is the reduction of hepatic glucose production, the underlying molecular events have been a subject of intense debate.[1][2][4] A critical point of contention revolves around the concentrations of metformin used in in vitro studies, which often far exceed the therapeutic plasma concentrations observed in patients (micromolar range).[1][2][4][5] This guide will navigate these complexities, presenting the current understanding of metformin's in vitro actions while maintaining a critical perspective on the physiological relevance of the experimental conditions.

The Mitochondrion: Metformin's Primary Powerhouse Target

The preponderance of evidence points to the mitochondrion as the primary subcellular target of metformin. Its effects on cellular energy metabolism are central to its therapeutic actions.

Inhibition of Mitochondrial Respiratory Chain Complex I

A widely accepted, though debated, mechanism of metformin action is the direct inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial respiratory chain.[6][7][8][9] This inhibition curtails the oxidation of NADH to NAD+, reduces proton pumping across the inner mitochondrial membrane, and consequently decreases ATP synthesis.

-

Causality of Experimental Choice: Investigating Complex I inhibition is fundamental to understanding the energetic shift induced by metformin. By measuring oxygen consumption in intact cells or isolated mitochondria with specific substrates for different complexes, researchers can pinpoint the site of inhibition.

-

Self-Validating Protocol: A robust method to assess Complex I inhibition involves using a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR). By sequentially injecting substrates that feed electrons into different parts of the electron transport chain (e.g., pyruvate/malate for Complex I, succinate for Complex II), one can isolate the effect of metformin on Complex I-driven respiration. The specificity of the inhibition can be further validated by comparing it to the effects of a known Complex I inhibitor, such as rotenone.

Table 1: Representative Effects of Metformin on Mitochondrial Respiration

| Parameter | Control | Metformin (µM-mM) | Effect | Reference |

| Complex I-mediated OCR | High | Decreased | Inhibition of electron transport | [6][7][10] |

| Complex II-mediated OCR | High | Unchanged | Specificity for Complex I | [7] |

| ATP Production | Normal | Decreased | Reduced oxidative phosphorylation | [11] |

| AMP/ATP Ratio | Low | Increased | Altered cellular energy status | [11] |

Experimental Protocol: Assessing Metformin's Effect on Mitochondrial Respiration using Seahorse XF Analyzer

-

Cell Culture: Plate cells of interest (e.g., HepG2 hepatocytes, C2C12 myotubes) in a Seahorse XF cell culture microplate and allow them to adhere overnight.

-

Metformin Treatment: Treat the cells with varying concentrations of metformin for the desired duration (e.g., 24 hours). Include a vehicle-treated control group.

-

Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates such as pyruvate and glutamine, and incubate the plate in a non-CO2 incubator.

-

Seahorse XF Analysis: Load the microplate into the Seahorse XF Analyzer. After baseline measurements, sequentially inject pharmacological agents to probe mitochondrial function:

-

Oligomycin: An ATP synthase inhibitor, to measure ATP-linked respiration.

-

FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent, to determine maximal respiration.

-

Rotenone and Antimycin A: Complex I and III inhibitors, respectively, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

-

-

Data Analysis: Calculate the parameters of mitochondrial respiration (basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity) and compare the metformin-treated groups to the control.

Inhibition of Mitochondrial Glycerophosphate Dehydrogenase (GPD2)

More recent evidence, particularly at clinically relevant metformin concentrations, points to the inhibition of mitochondrial glycerophosphate dehydrogenase (GPD2) as a key mechanism, especially in the liver.[12][13] GPD2 is a crucial enzyme in the glycerol-phosphate shuttle, which transports cytosolic NADH reducing equivalents into the mitochondria.

-

Causality of Experimental Choice: The inhibition of GPD2 provides a compelling explanation for the substrate-selective inhibition of gluconeogenesis (from lactate and glycerol) observed with metformin.[14] Measuring GPD2 activity directly in isolated mitochondria or assessing the metabolic consequences of its inhibition in intact cells can validate this mechanism.

AMP-Activated Protein Kinase (AMPK): The Central Energy Sensor

The inhibition of mitochondrial function by metformin leads to a decrease in the cellular energy charge, characterized by an increased AMP:ATP ratio.[11] This shift in the adenylate nucleotide pool is a potent activator of AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism.[15][16]

Mechanism of AMPK Activation

Metformin's activation of AMPK is a direct consequence of the altered cellular energy status. The binding of AMP to the γ-subunit of AMPK allosterically activates the kinase and promotes its phosphorylation at Threonine 172 on the α-subunit by upstream kinases, most notably LKB1.[17]

Diagram: Metformin-Induced AMPK Activation Pathway

Caption: Metformin inhibits mitochondrial Complex I and GPD2, leading to decreased ATP production, an increased AMP:ATP ratio, and subsequent activation of AMPK.

Regulation of Hepatic Gluconeogenesis

The primary therapeutic effect of metformin in type 2 diabetes is the suppression of hepatic gluconeogenesis.[1][2][4] This is achieved through a combination of AMPK-dependent and AMPK-independent mechanisms.

AMPK-Dependent Inhibition

Activated AMPK phosphorylates and regulates several downstream targets to inhibit gluconeogenesis:

-

Transcriptional Repression: AMPK can phosphorylate transcription factors and co-activators, such as CRTC2 (CREB-regulated transcription coactivator 2), leading to their inactivation and reduced expression of key gluconeogenic enzymes like phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase).[18][19]

-

Allosteric Regulation: AMPK can phosphorylate and inactivate enzymes involved in gluconeogenesis.

Redox-Dependent Inhibition

Metformin's inhibition of GPD2 leads to an accumulation of glycerol-3-phosphate and an increase in the cytosolic NADH/NAD+ ratio.[1][14] This altered redox state directly inhibits the conversion of lactate to pyruvate, a key step in gluconeogenesis from lactate.[14] This mechanism elegantly explains the substrate-selective inhibition of gluconeogenesis by metformin.[1][13][14]

Experimental Protocol: Measuring Glucose Production in Primary Hepatocytes

-

Hepatocyte Isolation and Culture: Isolate primary hepatocytes from rodents and culture them in appropriate media.

-

Metformin Treatment: Treat the hepatocytes with metformin at various concentrations for a defined period.

-

Gluconeogenesis Assay:

-

Wash the cells with glucose-free buffer.

-

Incubate the cells in a buffer containing gluconeogenic precursors such as lactate and pyruvate.

-

After a specific incubation time, collect the medium.

-

-

Glucose Measurement: Measure the glucose concentration in the collected medium using a commercially available glucose oxidase assay kit.

-

Data Analysis: Normalize the glucose production to the total protein content of the cells and compare the results between metformin-treated and control groups.

Modulation of Peripheral Glucose Uptake

While the inhibition of hepatic gluconeogenesis is its primary action, metformin also enhances glucose uptake in peripheral tissues like skeletal muscle and adipocytes.[20][21]

AMPK-Mediated Glucose Uptake

In skeletal muscle, AMPK activation by metformin can promote the translocation of GLUT4 glucose transporters to the plasma membrane, thereby increasing glucose uptake.[16]

A Novel Mechanism: SHIP2 Inhibition

Recent studies have identified a novel mechanism for metformin's effect on glucose uptake involving the inhibition of the lipid phosphatase SHIP2 (SH2 domain-containing inositol 5-phosphatase 2).[20][22][23] Metformin has been shown to directly bind to and inhibit the catalytic activity of SHIP2.[20][22][23] The inhibition of SHIP2 leads to enhanced insulin signaling and increased glucose uptake by promoting the translocation of GLUT4 to the cell surface.[20][22]

Diagram: Experimental Workflow for Assessing Glucose Uptake

Caption: A typical workflow for measuring radiolabeled glucose uptake in cultured cells to assess the effect of metformin.

Antiproliferative Mechanisms in Cancer Cells

There is a growing body of in vitro evidence demonstrating the antiproliferative effects of metformin across a wide range of cancer cell lines, including breast, colon, lung, and prostate cancer.[3][5][24][25] These effects are often observed at higher, millimolar concentrations of metformin.[3][5]

AMPK-Dependent Inhibition of mTOR

A key mechanism underlying metformin's anticancer effects is the AMPK-dependent inhibition of the mammalian target of rapamycin (mTOR) signaling pathway.[26][27] Activated AMPK phosphorylates and activates the tuberous sclerosis complex (TSC1/2), which in turn inhibits the small GTPase Rheb, a critical activator of mTORC1. The inhibition of mTORC1 leads to a downstream reduction in protein synthesis and cell proliferation.[26]

Cell Cycle Arrest

In vitro studies have shown that metformin can induce cell cycle arrest, primarily at the G0/G1 phase.[3][5] This is often associated with a reduction in the levels of cyclin D1, a key regulator of the G1/S phase transition.[3][25]

Conclusion

The in vitro mechanism of action of this compound is a complex interplay of mitochondrial inhibition, altered cellular energy sensing, and the modulation of key metabolic and signaling pathways. While the inhibition of mitochondrial Complex I and the subsequent activation of AMPK are central tenets, emerging evidence for the role of GPD2 and SHIP2 inhibition provides a more nuanced understanding of its therapeutic effects. The discrepancy between in vitro and in vivo effective concentrations remains a critical area of investigation. A thorough understanding of these intricate molecular mechanisms is paramount for the rational design of novel therapies that harness the pleiotropic benefits of this remarkable molecule.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Cellular and Molecular Mechanisms of Metformin Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. endocrine.org [endocrine.org]

- 5. Metformin in Lung Cancer: Review of in Vitro and in Vivo Animal Studies [mdpi.com]

- 6. Metformin inhibits mitochondrial complex I of cancer cells to reduce tumorigenesis | eLife [elifesciences.org]

- 7. researchgate.net [researchgate.net]

- 8. Metformin-Induced Mitochondrial Complex I Inhibition: Facts, Uncertainties, and Consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Metformin inhibits mitochondrial permeability transition and cell death: a pharmacological in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Metformin suppresses gluconeogenesis by inhibiting mitochondrial glycerophosphate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cellular and Molecular Mechanisms of Metformin Action - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Metformin Inhibits Gluconeogenesis by a Redox-Dependent Mechanism In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Metformin Activates AMP-activated Protein Kinase by Promoting Formation of the αβγ Heterotrimeric Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cellular and molecular mechanisms of metformin: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 18. diabetesjournals.org [diabetesjournals.org]

- 19. joe.bioscientifica.com [joe.bioscientifica.com]

- 20. Metformin increases glucose uptake and acts renoprotectively by reducing SHIP2 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Cellular mechanism of action of metformin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Metformin increases glucose uptake and acts renoprotectively by reducing SHIP2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. diabetesjournals.org [diabetesjournals.org]

- 25. aacrjournals.org [aacrjournals.org]

- 26. aacrjournals.org [aacrjournals.org]

- 27. Metformin displays in vitro and in vivo antitumor effect against osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

The Pleiotropic Power of N-methylimidodicarbonimidic Diamide (Metformin): A Technical Guide to its Biological Activity

Introduction: Beyond Glycemic Control

N-methylimidodicarbonimidic diamide, more commonly known as metformin, has been a cornerstone in the management of type 2 diabetes for decades.[1][2] Its reputation as a safe, effective, and economical oral hypoglycemic agent is well-established.[3][4] However, a burgeoning body of evidence has illuminated a far more complex and fascinating biological activity profile, extending its therapeutic potential well beyond its initial indication.[5][6][7] This in-depth technical guide, designed for researchers, scientists, and drug development professionals, will dissect the multifaceted mechanisms of action of metformin, explore its diverse clinical applications, and provide insights into the experimental methodologies crucial for its study.

Metformin's primary glucose-lowering effect is achieved by reducing hepatic gluconeogenesis and enhancing insulin sensitivity in peripheral tissues.[3][8][9] Yet, the molecule's influence permeates a wide array of cellular processes, including metabolic reprogramming, inflammation, cellular senescence, and tumorigenesis.[5][10] This pleiotropy is largely attributed to its fundamental impact on cellular energy homeostasis, a consequence of its interaction with the mitochondrial respiratory chain.[8][11]

Core Molecular Mechanisms: A Tale of Two Pathways

The biological activities of metformin are intricate, stemming from both direct and indirect effects on cellular signaling. At the heart of its mechanism lies the inhibition of mitochondrial complex I, the first and largest enzyme of the electron transport chain.[11][12][13] This inhibition has profound downstream consequences, leading to a decrease in ATP synthesis and a subsequent increase in the cellular AMP:ATP ratio. This energetic stress is the primary trigger for the activation of a master metabolic regulator: AMP-activated protein kinase (AMPK).[10][14]

The AMPK-Dependent Axis: A Central Hub of Metformin's Action

The activation of AMPK by metformin is a pivotal event that orchestrates a multitude of metabolic and cellular responses.[10][14] Once activated, AMPK initiates a cascade of phosphorylation events that collectively shift the cell from an anabolic (energy-consuming) to a catabolic (energy-producing) state.

Key downstream effects of AMPK activation include:

-

Inhibition of mTORC1: AMPK directly phosphorylates and activates Tuberous Sclerosis Complex 2 (TSC2), a negative regulator of the mechanistic target of rapamycin complex 1 (mTORC1).[1] The inhibition of mTORC1, a central promoter of cell growth and proliferation, is a key mechanism underlying metformin's anti-cancer properties.[1][15]

-

Suppression of Hepatic Gluconeogenesis: AMPK activation leads to the phosphorylation and inhibition of key gluconeogenic enzymes, such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase, thereby reducing glucose production in the liver.[8][16]

-

Enhanced Glucose Uptake: In skeletal muscle, AMPK activation promotes the translocation of GLUT4 glucose transporters to the plasma membrane, increasing glucose uptake from the circulation.[14]

-

Modulation of Lipid Metabolism: AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis, leading to a decrease in lipogenesis and an increase in fatty acid oxidation.[14]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Metformin in therapeutic applications in human diseases: its mechanism of action and clinical study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metformin - Wikipedia [en.wikipedia.org]

- 4. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]

- 5. mdpi.com [mdpi.com]

- 6. Metformin as Anti-Aging Therapy: Is It for Everyone? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metformin in aging and aging-related diseases: clinical applications and relevant mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metformin--mode of action and clinical implications for diabetes and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. How metformin works: Mechanism of action explained [medicalnewstoday.com]

- 10. The role of AMPK-dependent pathways in cellular and molecular mechanisms of metformin: a new perspective for treatment and prevention of diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Metformin-Induced Mitochondrial Complex I Inhibition: Facts, Uncertainties, and Consequences [frontiersin.org]

- 12. Metformin-Induced Mitochondrial Complex I Inhibition: Facts, Uncertainties, and Consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Metformin inhibits mitochondrial complex I of cancer cells to reduce tumorigenesis | eLife [elifesciences.org]

- 14. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. The mechanisms of action of metformin - PMC [pmc.ncbi.nlm.nih.gov]

structural characteristics of the biguanide moiety

An In-depth Technical Guide to the Structural Characteristics of the Biguanide Moiety

Introduction: The Enduring Pharmacophore

First synthesized in the late 19th century, the biguanide moiety is a deceptively simple yet remarkably versatile pharmacophore that has become a cornerstone of modern medicinal chemistry.[1] Comprising two linked guanidine units, this polynitrogenated functional group is the structural foundation for drugs spanning a wide therapeutic spectrum, from the front-line antidiabetic agent metformin to the essential antimalarial proguanil.[2][3] Its enduring relevance stems from a unique combination of structural and electronic properties: high basicity, extensive electron delocalization, and a pronounced ability to act as a bidentate ligand.[4][5]

This guide offers a detailed exploration of the core . We will dissect its electronic landscape, conformational dynamics, and the intricate relationship between its structure and biological function. For researchers and drug development professionals, a deep understanding of this scaffold is critical for optimizing existing therapies and designing the next generation of biguanide-based therapeutics.

Part 1: Fundamental Structural and Electronic Properties

The biological activity of any biguanide-containing drug is inextricably linked to the fundamental physicochemical properties of its core moiety. These properties are governed by the arrangement of its nitrogen and carbon atoms and the resulting electronic distribution.

Core Architecture: Tautomerism and Conformational Flexibility

A biguanide consists of two guanidine groups sharing a common nitrogen atom.[4][5] This arrangement of three amino (-NH2) and two imino (=NH) groups allows for the existence of different tautomeric forms. Density functional theory (DFT) studies and X-ray diffraction analyses have shown that the most stable tautomer is typically the one where the central, bridging nitrogen atom is not protonated, a stability conferred by the potential for intramolecular hydrogen bonding.[5]

At physiological pH, biguanides are protonated and exist as hydrophilic salts.[4] While often depicted as a planar structure for simplicity, the biguanide moiety is not perfectly flat. X-ray diffraction studies on various biguanide derivatives have revealed a distinct torsion angle between the planes of the two guanidinium units, with values often around 40°.[4][6] This twisted, non-planar conformation can be critical for its specific interactions within the binding pockets of biological targets.[7]

The Electronic Landscape: Delocalization and Basicity

The defining electronic feature of the biguanide moiety is its extensive π-electron delocalization, a property confirmed by X-ray crystallographic data.[8] This delocalized system, spanning five heavy atoms (N-C-N-C-N), creates a highly conjugated structure that contributes significantly to its stability and chemical properties.

This electron delocalization is also the source of the biguanide's remarkable basicity. Biguanides are classified as superbases, meaning they are stronger bases than neutral guanidine.[5] Their high pKa values (typically around 11) ensure they are fully protonated and positively charged under physiological conditions.[9] This high basicity arises from the ability of the delocalized system to effectively stabilize the positive charge of the incoming proton. The protonated biguanide is stabilized by multiple resonance forms and the formation of a bidentate hydrogen bond, which creates a stable, six-membered ring-like structure.[5]

Part 2: Structure-Activity Relationships (SAR) in Drug Design

The genius of the biguanide moiety lies in its capacity for functionalization. By adding different substituents at its ends, medicinal chemists can precisely modulate its physicochemical properties to achieve desired therapeutic effects.

The Critical Role of Substituents and Lipophilicity

One of the most critical parameters influenced by substituents is lipophilicity, often quantified as the logarithm of the partition coefficient (log P). A clear relationship exists between the lipophilicity of a biguanide derivative and its biological potency and target engagement.

-

Increased Lipophilicity, Increased Potency: Studies on various biguanides, from antibacterial agents to inhibitors of mitochondrial complex I, have shown that increasing hydrophobicity often correlates with enhanced inhibitory activity.[9][10] For instance, the antidiabetic drug phenformin, with its phenylethyl group, is a significantly more potent inhibitor of complex I than the less lipophilic metformin, which has two small methyl groups.[9]

-

Lipophilicity and Toxicity: The trade-off for increased potency can be higher toxicity. Phenformin was largely withdrawn from the market due to a higher risk of lactic acidosis compared to metformin, a difference attributed in part to its greater lipophilicity, which leads to stronger interactions with mitochondrial membranes.[2]

| Drug | Structure | Primary Use | Approx. logP |

| Metformin | (CH₃)₂N-C(=NH)NHC(=NH)NH₂ | Antidiabetic | -1.4 |

| Phenformin | C₆H₅(CH₂)₂-NHC(=NH)NHC(=NH)NH₂ | Antidiabetic (largely withdrawn) | 0.34 |

| Buformin | CH₃(CH₂)₃-NHC(=NH)NHC(=NH)NH₂ | Antidiabetic (largely withdrawn) | -0.2 |

| Proguanil | (CH₃)₂CH-NHC(=NH)NHC(=NH)NH-C₆H₄Cl | Antimalarial | 2.8 |

Case Studies: Biguanides as Versatile Pharmacophores

Antidiabetic Agents (Metformin): The global success of metformin in treating type 2 diabetes is a testament to a well-balanced structural design.[11][12] Its two methyl groups provide enough lipophilicity for absorption and cellular uptake via organic cation transporters (OCTs) into hepatocytes, but not so much as to cause the severe mitochondrial toxicity seen with phenformin.[13] Once inside the cell, the protonated biguanide moiety is thought to be the key player in inhibiting mitochondrial respiratory chain complex I.[9][14][15] This interaction, stabilized by hydrogen bonds and potential cation-π interactions, reduces ATP production, leading to the activation of AMP-activated protein kinase (AMPK) and a subsequent decrease in hepatic glucose production.[16][17]

Antimalarial Agents (Proguanil): Proguanil showcases the moiety's role in prodrug strategy.[18][19] On its own, proguanil is a prodrug with limited activity.[18] In the body, it is metabolized to its active form, cycloguanil. This cyclization process is a direct consequence of the biguanide structure. The active metabolite, cycloguanil, is a potent inhibitor of the parasitic enzyme dihydrofolate reductase (DHFR), which is essential for the parasite's DNA synthesis and replication.[20][21][22] This targeted inhibition effectively halts the proliferation of the malaria parasite.[21]

The Biguanide Moiety as a Bidentate Ligand

The two "imine-like" nitrogen atoms in the biguanide backbone are perfectly positioned to act as electron donors, allowing the moiety to function as a powerful bidentate ligand for metal ions.[4][6][23] This chelation forms a highly stable six-membered ring with the metal cation.[5] This property has been extensively studied in coordination chemistry, leading to the synthesis of numerous metallo-drugs with unique therapeutic and diagnostic potential.[23][24] The ability to coordinate with metals like copper, zinc, and cobalt opens avenues for developing novel agents for cancer therapy, bio-imaging, and catalysis.[24]

Part 3: Methodologies for Structural Characterization

Elucidating the precise three-dimensional structure of biguanides and their interactions with biological macromolecules is paramount for rational drug design. A combination of experimental and computational techniques is employed to achieve this.

Experimental Protocol: X-ray Crystallography of a Biguanide-Target Complex

X-ray crystallography provides atomic-resolution snapshots of how a biguanide drug binds to its protein target.[7][25][26] The insights gained are invaluable for understanding the specific interactions that drive binding and for designing more potent and selective inhibitors.

Step-by-Step Methodology:

-

Protein Expression and Purification: The target protein (e.g., an enzyme like DHFR) is overexpressed in a suitable system (e.g., E. coli) and purified to homogeneity using chromatographic techniques.

-

Complex Formation: The purified protein is incubated with a molar excess of the biguanide compound to ensure saturation of the binding sites.

-

Crystallization: The protein-ligand complex is subjected to high-throughput screening of various crystallization conditions (e.g., different pH, precipitants, temperatures) using vapor diffusion methods (sitting-drop or hanging-drop).

-

Data Collection: Once suitable crystals are obtained, they are flash-frozen in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

-

Structure Solution and Refinement: The diffraction data are processed to determine the electron density map. The structure is solved using molecular replacement (if a homologous structure exists) and refined through iterative cycles of model building and computational refinement to fit the electron density map.[7] The final model reveals the precise orientation of the biguanide in the active site and its hydrogen bonds, salt bridges, and hydrophobic interactions with the protein.[7][25]

Experimental Protocol: NMR Spectroscopy for Binding Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying ligand binding in solution, particularly for weaker interactions that may be difficult to crystallize.[7]

Step-by-Step Methodology:

-

Protein Labeling: The target protein is isotopically labeled (e.g., with ¹⁵N or ¹³C) by growing the expression host in labeled media. This is essential for protein-observed NMR experiments.

-

Acquisition of Reference Spectrum: A baseline 2D ¹H-¹⁵N HSQC spectrum of the labeled protein is recorded. Each peak in this spectrum corresponds to a specific amide proton-nitrogen pair in the protein backbone.

-

Titration: The biguanide compound is titrated into the protein sample in stepwise increments.

-

Spectral Monitoring: After each addition of the ligand, another ¹H-¹⁵N HSQC spectrum is acquired.

-

Data Analysis: Binding of the biguanide to the protein will cause changes in the chemical environment of nearby amino acid residues. These changes are observed as chemical shift perturbations (CSPs) in the HSQC spectrum. By mapping the residues with the largest CSPs onto the protein's structure, the binding site can be identified. The magnitude of the shifts can also be used to calculate the dissociation constant (Kd), quantifying the binding affinity.[7]

Conclusion

The biguanide moiety is a classic example of a privileged scaffold in medicinal chemistry. Its fundamental structural characteristics—a highly basic, delocalized π-system with conformational flexibility and the ability to act as a bidentate ligand—endow it with a chemical versatility that has been successfully exploited to create life-saving drugs. From the metabolic regulation of metformin to the anti-parasitic action of proguanil, the biguanide core demonstrates a remarkable ability to be tailored for specific biological targets. As analytical and computational techniques continue to advance, the detailed structural understanding of this pharmacophore will undoubtedly fuel the development of new, more effective, and safer therapeutic agents for a host of human diseases.

References

- 1. Chemistry and Structure-Activity Relationships of Biguanides | Semantic Scholar [semanticscholar.org]

- 2. Biguanide - Wikipedia [en.wikipedia.org]

- 3. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]

- 4. Synthesis and Characterization of Biguanide and Biguanidium Surfactants for Efficient and Recyclable Application in the Suzuki–Miyaura Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A structural basis for biguanide activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Structural Basis of Mammalian Respiratory Complex I Inhibition by Medicinal Biguanides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitative structure-activity relationships for biguanides, carbamimidates, and bisbiguanides as inhibitors of Streptococcus mutans No. 6715 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Metformin | Mechanism of Action, Pharmacokinetics & Examples - Lesson | Study.com [study.com]

- 13. The Mechanism of Action of Biguanides: New Answers to a Complex Question - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The mechanisms of action of metformin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Metformin - Wikipedia [en.wikipedia.org]

- 16. Molecular mechanism of action of metformin: old or new insights? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. What is the mechanism of Metformin Hydrochloride? [synapse.patsnap.com]

- 18. Proguanil - Wikipedia [en.wikipedia.org]

- 19. youtube.com [youtube.com]

- 20. Proguanil | C11H16ClN5 | CID 6178111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. What is the mechanism of Proguanil Hydrochloride? [synapse.patsnap.com]

- 22. selleckchem.com [selleckchem.com]

- 23. mdpi.com [mdpi.com]

- 24. Biguanide–transition metals complexes as potential drug for hyperglycemia treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 25. X-ray crystallographic and kinetic studies of biguanide containing aryl sulfonamides as carbonic anhydrase inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 26. X-ray crystallographic and kinetic studies of biguanide containing aryl sulfonamides as carbonic anhydrase inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD01018C [pubs.rsc.org]

Abstract

This technical guide provides a comprehensive overview of 1-carbamimidoyl-2-methylguanidine, a significant metformin-related compound. Known through various synonyms including Metformin EP Impurity E, Metformin USP Related Compound B, and N-Desmethyl metformin, this molecule is of considerable interest to researchers, scientists, and drug development professionals in the pharmaceutical industry. This document delineates its chemical identity, synthesis, analytical methodologies for detection and quantification, and discusses its biological significance and toxicological profile. Detailed experimental protocols and visual diagrams are provided to offer both theoretical understanding and practical application for laboratory settings.

Introduction: Defining this compound

This compound is a biguanide derivative structurally similar to the widely prescribed anti-diabetic drug, metformin. Its primary significance lies in its status as a known impurity and degradation product of metformin.[1][2] The presence of such related compounds in active pharmaceutical ingredients (APIs) is a critical quality attribute that requires meticulous control and monitoring to ensure the safety and efficacy of the final drug product. Understanding the properties, formation, and biological implications of this compound is therefore paramount for pharmaceutical scientists involved in the development, manufacturing, and quality control of metformin-based therapeutics. This guide aims to consolidate the available technical information on this compound, providing a valuable resource for its study and management.

Chemical Identity and Physicochemical Properties

This compound shares the characteristic biguanide backbone with metformin but lacks one of the N,N-dimethyl groups, featuring a single N-methyl substitution instead. This structural difference influences its physicochemical properties and may impact its biological activity.

| Property | Value | Reference(s) |

| IUPAC Name | 1-(diaminomethylidene)-2-methylguanidine | [3] |

| Synonyms | 1-Methylbiguanide, N-Desmethyl metformin, Metformin EP Impurity E, Metformin USP Related Compound B | [3][4][5] |

| Molecular Formula | C₃H₉N₅ | [3] |

| Molecular Weight | 115.14 g/mol | [3] |

| CAS Number (Free Base) | 1609-00-3 | [5] |

| CAS Number (HCl Salt) | 1674-62-0 | [5] |

| CAS Number (Sulfate Salt) | 36801-25-9 | [6] |

| Appearance (HCl Salt) | White crystalline powder | |

| Melting Point (HCl Salt) | ~180°C |

Synthesis and Formation

The primary route for the formation of this compound is through the degradation of metformin. However, it can also be synthesized directly, a process analogous to the industrial synthesis of metformin itself.

Formation as a Metformin Degradation Product

Metformin can degrade under certain conditions to yield this compound. This process typically involves the loss of one of the N-methyl groups from the metformin molecule. Studies have indicated that this degradation can occur under stress conditions, highlighting the importance of proper storage and handling of metformin-containing products.[7]

Proposed Synthetic Pathway

The synthesis of this compound hydrochloride can be achieved through the reaction of methylamine hydrochloride with dicyandiamide (cyanoguanidine).[1][8] This reaction is a well-established method for the formation of biguanide structures. The process generally involves heating the reactants in a suitable solvent.

DOT Diagram: Proposed Synthesis of this compound HCl

Caption: Proposed synthetic route to this compound HCl.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established methods for biguanide synthesis.[8][9]

Materials:

-

Methylamine hydrochloride

-

Dicyandiamide (Cyanoguanidine)

-

n-Butanol (or a mixture of DMF and toluene)

-

Ethanol (for recrystallization)

Equipment:

-

Round-bottom flask with a reflux condenser

-

Heating mantle with a magnetic stirrer

-

Büchner funnel and flask for filtration

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, combine equimolar amounts of methylamine hydrochloride and dicyandiamide.

-

Solvent Addition: Add a suitable solvent, such as n-butanol, to the flask. The volume should be sufficient to create a slurry.

-

Reaction: Heat the mixture to reflux with constant stirring. The reaction time will vary depending on the solvent and temperature, but a duration of several hours is typical.

-

Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. The product, this compound hydrochloride, should precipitate out of the solution. Collect the solid product by vacuum filtration.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure compound.

-

Drying: Dry the purified crystals under vacuum.

Analytical Methodologies

Accurate and robust analytical methods are essential for the detection and quantification of this compound in metformin drug substances and products. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly employed techniques.

DOT Diagram: Analytical Workflow for this compound

Caption: General workflow for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

A variety of HPLC methods have been developed for the separation of metformin and its impurities.

4.1.1. Example HPLC Method Parameters [1][10][11]

| Parameter | Condition |

| Column | Strong Cation Exchange (SCX), e.g., PARTISPHER SCX, or C18, e.g., Inertsil ODS-3V |

| Mobile Phase | Isocratic elution with a buffer solution, e.g., 1.7% w/v ammonium dihydrogen phosphate, pH adjusted to 3.1 with phosphoric acid, or a mixture of buffer and acetonitrile. |

| Flow Rate | Typically 1.0 mL/min |

| Column Temp. | Ambient or controlled (e.g., 30°C) |

| Detector | UV at 218 nm |

| Injection Vol. | 10-20 µL |

4.1.2. Step-by-Step HPLC Protocol

-

Standard Preparation: Accurately weigh and dissolve a reference standard of this compound hydrochloride in the mobile phase to prepare a stock solution. Prepare working standards by serial dilution.

-

Sample Preparation: Accurately weigh a sample of metformin hydrochloride and dissolve it in the mobile phase to a known concentration (e.g., 5 mg/mL).[1] Filter the solution through a 0.45 µm filter.

-

Chromatographic Run: Equilibrate the HPLC system with the mobile phase. Inject the standard and sample solutions and record the chromatograms.

-

Quantification: Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with that of the standard. Calculate the concentration of the impurity using the peak area and the calibration curve generated from the standard solutions.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC offers faster analysis times and improved resolution compared to traditional HPLC. Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for the analysis of polar compounds like metformin and its impurities.[9][12]

4.2.1. Example UPLC-HILIC Method Parameters [9][12]

| Parameter | Condition |

| Column | ACQUITY UPLC BEH Amide, 2.1 x 150 mm, 1.7 µm |

| Mobile Phase | Isocratic; e.g., 80:20 (v/v) acetonitrile and 20 mM potassium phosphate buffer, pH 2.2 |

| Flow Rate | 0.5 mL/min |

| Column Temp. | 40°C |

| Detector | UV at 218 nm |

| Injection Vol. | 1.0 µL |

4.2.2. Step-by-Step UPLC-HILIC Protocol

-

Standard and Sample Preparation: Prepare standard and sample solutions as described in the HPLC protocol, using the appropriate mobile phase or diluent (e.g., 80:20 acetonitrile:water).

-

Chromatographic Run: Equilibrate the UPLC system. Inject the prepared solutions.

-

Data Analysis: Perform peak identification and quantification as with the HPLC method.

Biological Significance and Toxicology

Biological Activity

This compound is recognized as an antihyperglycemic agent, similar to its parent compound, metformin.[10] Its mechanism of action is presumed to be analogous to that of other biguanides, which primarily involves:

-

Decreased Hepatic Glucose Production: Inhibition of gluconeogenesis in the liver.[13]

-

Increased Insulin Sensitivity: Enhancing glucose uptake and utilization in peripheral tissues, such as muscle and fat.[13]

The primary molecular target for metformin is widely considered to be the AMP-activated protein kinase (AMPK) pathway.[14][15] Activation of AMPK leads to a cascade of events that restore cellular energy balance and improve glucose metabolism. It is highly probable that this compound also exerts its effects through the modulation of this pathway.

DOT Diagram: Hypothesized Mechanism of Action

Caption: Hypothesized mechanism of this compound action.

Toxicological Profile

Toxicological data for this compound hydrochloride is available, indicating moderate toxicity upon ingestion.[16]

| Route | Species | LD50 Value | Reference(s) |

| Oral | Rat | 1754 mg/kg | [16][17] |

| Oral | Mouse | 1750 mg/kg | [16][17] |

| Intraperitoneal | Rat | 325 mg/kg | [16][17] |

| Intraperitoneal | Mouse | 470 mg/kg | [16][17] |

These values suggest a significantly lower acute toxicity compared to many other pharmaceutical compounds. However, as with any impurity, its levels in metformin products must be strictly controlled to ensure patient safety.

Conclusion

This compound is a key metformin-related compound that warrants careful consideration throughout the drug development and manufacturing process. Its potential to arise from the degradation of metformin underscores the need for robust stability testing and the establishment of appropriate storage conditions. The analytical methods outlined in this guide provide a solid foundation for the accurate detection and quantification of this impurity, ensuring that metformin products meet the required quality standards. While its biological activity appears to be similar to metformin with a relatively low acute toxicity, ongoing vigilance and control of its presence are essential components of pharmaceutical quality assurance. This guide serves as a technical resource to aid in the understanding and management of this important metformin-related substance.

References

- 1. Total synthesis of metformin - The Science Snail [sciencesnail.com]

- 2. ptfarm.pl [ptfarm.pl]

- 3. 1-Methylbiguanide | C3H9N5 | CID 15486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Metformin EP Impurity E (HCl salt) | 1674-62-0 | SynZeal [synzeal.com]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. Metformin EP Impurity - E | Manasa Life Sciences [manasalifesciences.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. CN107445869A - A kind of synthetic method of Metformin hydrochloride - Google Patents [patents.google.com]

- 10. CAS 1674-62-0: METFORMIN RELATED COMPOUND B (25 MG) (1-MET… [cymitquimica.com]

- 11. Synthetic accesses to biguanide compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. WO2016059507A1 - Improved process for the preparation of high pure metformine - Google Patents [patents.google.com]

- 13. Metformin synthesis - chemicalbook [chemicalbook.com]

- 14. AMPK: A Target for Drugs and Natural Products With Effects on Both Diabetes and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. How do AMPK activators target the intestines? [synapse.patsnap.com]

- 16. The Mechanism of Action of Biguanides: New Answers to a Complex Question - PMC [pmc.ncbi.nlm.nih.gov]

- 17. US20160317478A1 - Biguanide Derivative, A Preparation Method Thereof, And A Pharmaceutical Composition Containing The Biguanide Derivative As An Active Ingredient - Google Patents [patents.google.com]

An In-depth Technical Guide on the Tautomerism and Basicity of Biguanide Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biguanide derivatives represent a cornerstone in medicinal chemistry, with their applications spanning from the treatment of type 2 diabetes to roles as antimalarial and antimicrobial agents.[1] The prototypical biguanide, metformin, is one of the most widely prescribed oral antihyperglycemic drugs globally.[1][2][3] The profound biological activities of these compounds are intrinsically linked to their unique chemical properties, specifically their tautomeric nature and exceptionally high basicity.[4][5] Understanding these fundamental characteristics is paramount for the rational design of novel biguanide-based therapeutics and for optimizing the efficacy and safety of existing drugs.

This technical guide provides a comprehensive exploration of the tautomerism and basicity of biguanide compounds. As a senior application scientist, the aim is to deliver not just a recitation of facts, but a deeper understanding of the underlying chemical principles and their practical implications in a drug development context. We will delve into the structural nuances that govern these properties, the experimental and computational methodologies used for their characterization, and the direct consequences for their mechanism of action and pharmacological profile.

The Biguanide Core: A Structural Overview

The biguanide moiety is characterized by two linked guanidine units sharing a common nitrogen atom.[2][6][7] This arrangement of alternating single and double carbon-nitrogen bonds, coupled with the presence of multiple amino and imino groups, gives rise to a highly conjugated and electron-rich system.[4][5] This electronic structure is the foundation for the unique chemical behaviors of biguanides.

Tautomerism in Biguanide Systems

Tautomers are structural isomers that readily interconvert, and in the case of biguanides, this primarily involves proton migration between the nitrogen atoms of the amino and imino groups.[8][9] The existence of multiple tautomeric forms has been a subject of considerable investigation, with early representations often being misleading.[10]

Through X-ray diffraction studies and quantum chemical calculations, it has been established that the most stable tautomer of biguanide in its neutral state does not possess a hydrogen atom on the central bridging nitrogen (N3).[4][10] Instead, it exists in a conjugated form with a delocalized π-electron system across the N1-C2-N3-C4-N5 backbone, often stabilized by an intramolecular hydrogen bond.[4][10]

Diagram 1: Tautomeric Forms of the Biguanide Core

A comparison of a historically misrepresented tautomer of biguanide with the experimentally confirmed, more stable form.

The relative populations of different tautomers can be influenced by factors such as the solvent environment and the presence of substituents on the biguanide core. These subtle shifts in tautomeric equilibrium can have profound effects on a molecule's physicochemical properties, including its lipophilicity, hydrogen bonding capacity, and ultimately, its interaction with biological targets.[9]

The Exceptional Basicity of Biguanides

Biguanides are classified as organic superbases, exhibiting a much higher basicity than their constituent guanidine units.[4] This high basicity is a defining characteristic and is critical to their pharmacological activity, as at physiological pH, they exist almost exclusively in their protonated, cationic form.[1]